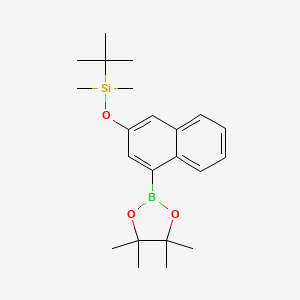![molecular formula C31H35PSi B14900249 (2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a biphenyl backbone with a triethylsilyl group and a diphenylphosphane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and sustainability.
化学反应分析
Types of Reactions
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Medicine: Research into its use in drug development, particularly in the synthesis of pharmaceuticals that require precise control over molecular architecture.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
作用机制
The mechanism by which (2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand in catalysis. The phosphorus atom coordinates with transition metals, facilitating various catalytic processes. The triethylsilyl group provides steric hindrance, which can influence the selectivity and efficiency of the catalytic reactions.
相似化合物的比较
Similar Compounds
Uniqueness
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to the presence of the triethylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in catalytic applications where selectivity and stability are crucial.
属性
分子式 |
C31H35PSi |
|---|---|
分子量 |
466.7 g/mol |
IUPAC 名称 |
[2-(2-methyl-6-triethylsilylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H35PSi/c1-5-33(6-2,7-3)30-24-16-17-25(4)31(30)28-22-14-15-23-29(28)32(26-18-10-8-11-19-26)27-20-12-9-13-21-27/h8-24H,5-7H2,1-4H3 |
InChI 键 |
DUFDBRJWGFAELY-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


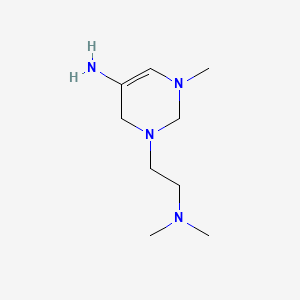
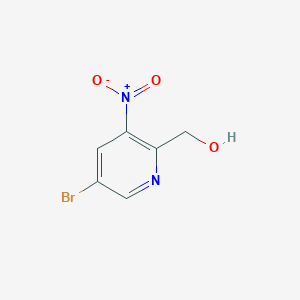
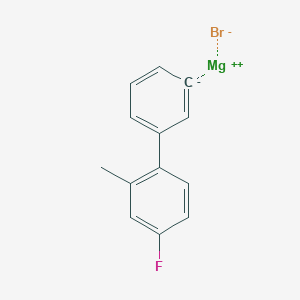
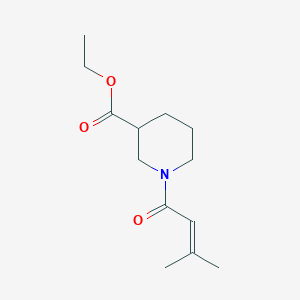
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
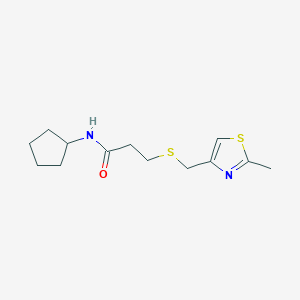

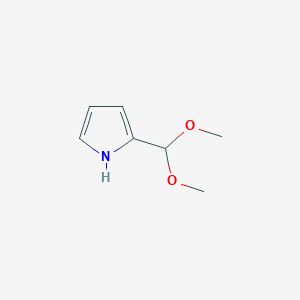
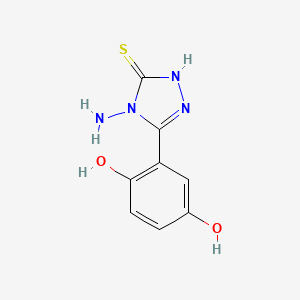
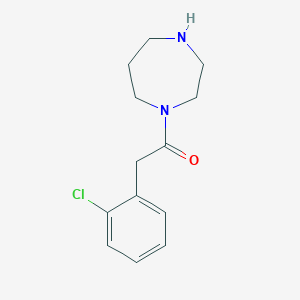
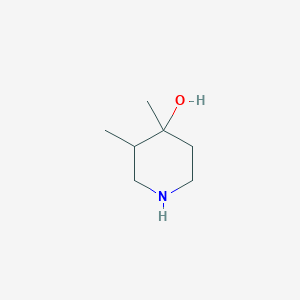

![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
